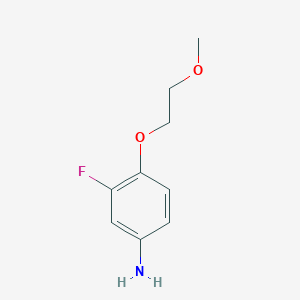

3-Fluoro-4-(2-methoxyethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQSFGSVUBLEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634510 | |

| Record name | 3-Fluoro-4-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221199-26-4 | |

| Record name | 3-Fluoro-4-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline: A Technical Guide for Advanced Drug Discovery

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and flexible ether linkages into molecular scaffolds is a cornerstone of rational drug design. The title compound, 3-Fluoro-4-(2-methoxyethoxy)aniline, represents a valuable building block, embodying key pharmacophoric features that can enhance metabolic stability, binding affinity, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The ortho-fluoro-aniline moiety is a common motif in kinase inhibitors and other targeted therapies, where the fluorine atom can modulate the pKa of the aniline nitrogen and engage in favorable protein-ligand interactions. The 4-(2-methoxyethoxy) substituent provides a flexible, hydrophilic chain that can improve solubility and offer a vector for further molecular elaboration. This guide provides an in-depth, field-proven pathway for the synthesis of this important intermediate, focusing on the causality behind experimental choices and ensuring a robust, reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline is best achieved through a two-step sequence commencing with commercially available starting materials. The core strategy involves the initial formation of the ether linkage, followed by the reduction of a nitro group to the target aniline. This approach is advantageous as the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, facilitating the etherification step.

Caption: Retrosynthetic analysis of 3-Fluoro-4-(2-methoxyethoxy)aniline.

Part 1: Synthesis of the Key Intermediate: 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene

The first critical step is the formation of the ether bond via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion of 3-fluoro-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethyl methyl ether.[1][2]

Causality Behind Experimental Choices:

-

Starting Materials: 3-Fluoro-4-nitrophenol is selected as the starting material due to the activating effect of the para-nitro group, which enhances the acidity of the phenolic proton and makes the aromatic ring susceptible to nucleophilic attack. 2-Bromoethyl methyl ether is a suitable electrophile as it possesses a primary carbon, which is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[2]

-

Base and Solvent: The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is crucial. It is strong enough to deprotonate the phenol to a significant extent, forming the reactive phenoxide, but not so strong as to cause unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) is employed to solubilize the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.[3]

-

Temperature: The reaction is conducted at a moderately elevated temperature (80-90 °C) to ensure a reasonable reaction rate without promoting decomposition of the starting materials or the product.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluoro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reagent Addition: Slowly add 2-bromoethyl methyl ether (1.2 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A solid precipitate of 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.

Part 2: Reduction of the Nitro Intermediate to 3-Fluoro-4-(2-methoxyethoxy)aniline

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[4][5]

Causality Behind Experimental Choices:

-

Catalyst and Hydrogen Source: 10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for the reduction of nitro groups in the presence of other functional groups, such as the ether linkage and the aryl fluoride.[5] Hydrogen gas is the ideal reducing agent for this process, as the only byproduct is water.

-

Solvent: A protic solvent such as ethanol or methanol is used as it effectively dissolves the nitro-intermediate and facilitates the interaction between the substrate, the catalyst, and the hydrogen gas.

-

Pressure and Temperature: The reaction is typically carried out at a slightly elevated pressure of hydrogen (50 psi) to ensure a sufficient concentration of dissolved hydrogen, which drives the reaction to completion in a reasonable timeframe. The reaction is exothermic and generally proceeds efficiently at room temperature.

Detailed Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), place a solution of 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until the uptake of hydrogen ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-4-(2-methoxyethoxy)aniline. The product can be further purified by column chromatography on silica gel if required.

Caption: Overall synthetic workflow for 3-Fluoro-4-(2-methoxyethoxy)aniline.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield | Purity |

| 1 | 3-Fluoro-4-nitrophenol, 2-Bromoethyl methyl ether, K₂CO₃ | 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene | 85-95% | >98% |

| 2 | 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene, H₂, 10% Pd/C | 3-Fluoro-4-(2-methoxyethoxy)aniline | 90-98% | >99% |

Conclusion and Field-Proven Insights

The described two-step synthesis pathway provides a reliable and scalable method for the preparation of 3-Fluoro-4-(2-methoxyethoxy)aniline. The selection of a Williamson ether synthesis followed by catalytic hydrogenation is a classic and robust approach in organic synthesis. From a process development perspective, the key to high yields and purity lies in the careful control of reaction conditions. In the etherification step, ensuring anhydrous conditions is critical to prevent hydrolysis of the alkyl bromide and to maximize the formation of the desired product. In the hydrogenation step, the quality of the Pd/C catalyst and efficient stirring are paramount for achieving a complete and timely reduction. This synthetic route avoids the use of harsh or highly toxic reagents and provides a straightforward and efficient means to access a valuable building block for the synthesis of complex, biologically active molecules.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

- Google Patents. Production method of 3-fluoro-4-nitrophenol.

- Google Patents. Production method of 3-fluoro-4-nitrophenol.

-

PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

-

Reddit. Williamson Ether synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

The Williamson Ether Synthesis. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

RSC Publishing. Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas. [Link]

-

ResearchGate. Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]

-

Organic Syntheses. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

-

ResearchGate. -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... | Download Scientific Diagram. [Link]

-

Sci-Hub. Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. [Link]

-

PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. [Link]

-

BU CyberSec Lab. 4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene. [Link]

-

PubChem. 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline. [Link]

-

PMC. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. [Link]

- Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(2-methoxyethoxy)aniline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-(2-methoxyethoxy)aniline, a key intermediate in pharmaceutical synthesis. Publicly available quantitative solubility data for this specific compound is limited. Consequently, this document emphasizes the foundational physicochemical principles governing its solubility and presents a detailed, field-proven experimental protocol for its precise measurement. By synthesizing theoretical insights with a robust, self-validating methodology, this guide serves as an essential resource for researchers, chemists, and formulation scientists in the drug development sector, enabling them to generate reliable data for process optimization, formulation design, and regulatory submissions.

Introduction: The Critical Role of Solubility

3-Fluoro-4-(2-methoxyethoxy)aniline is an aromatic amine derivative whose structural motifs—a fluorinated phenyl ring and a flexible ether side-chain—make it a valuable building block in medicinal chemistry. The successful application of this intermediate in synthetic routes and its ultimate formulation into a drug product are fundamentally dependent on its solubility characteristics. A well-defined solubility profile is not an academic exercise; it is a critical parameter that influences:

-

Process Chemistry: Selection of appropriate reaction and crystallization solvents, which directly impacts reaction kinetics, yield, and purity.

-

Purification: Development of efficient crystallization or chromatographic purification methods.

-

Formulation Development: Feasibility of developing various dosage forms (e.g., oral, parenteral) and ensuring the drug substance remains in solution at the required concentration.

-

Bioavailability: The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract, directly affecting its therapeutic efficacy.

Given the absence of a comprehensive public database for this compound, this guide provides the necessary tools for researchers to establish this critical dataset in-house.

Physicochemical Properties & Solubility Rationale

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of 3-Fluoro-4-(2-methoxyethoxy)aniline provides several key features that dictate its interactions:

-

Aniline Moiety (-NH₂): The primary amine group is a potent hydrogen bond donor and a moderate acceptor. This allows for strong, favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Fluoro Substituent (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. However, its placement on the aromatic ring also enhances lipophilicity, favoring solubility in nonpolar or moderately polar environments.

-

Methoxyethoxy Side-Chain (-O-CH₂CH₂-O-CH₃): This flexible chain contains two ether oxygens, which are effective hydrogen bond acceptors. This feature enhances polarity and promotes interaction with protic solvents. The alkyl portions of the chain contribute to van der Waals interactions, aiding solubility in less polar media.

Expert Insight: The combination of a hydrogen-bonding amine, a lipophilic fluorinated ring, and a polar, flexible ether tail suggests a versatile solubility profile. We can predict high solubility in polar aprotic and protic solvents, with moderate to good solubility in many less polar solvents. However, poor solubility is expected in highly nonpolar aliphatic hydrocarbons due to the molecule's significant polarity.

Predicted Solubility Profile

While experimental determination is essential, a predicted profile can guide initial solvent screening. The following table categorizes common organic solvents and provides an expected solubility classification for 3-Fluoro-4-(2-methoxyethoxy)aniline based on its structural analysis.

Table 1: Predicted Solubility of 3-Fluoro-4-(2-methoxyethoxy)aniline in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong hydrogen bond acceptor, high polarity. Ideal for dissolving a wide range of polar organic molecules. |

| N,N-Dimethylformamide (DMF) | Very High | Strong hydrogen bond acceptor, high polarity. Similar to DMSO. | |

| Acetonitrile (ACN) | High | Polar, accepts hydrogen bonds, but less effective than DMSO/DMF. | |

| Acetone | High | Good hydrogen bond acceptor with moderate polarity. | |

| Tetrahydrofuran (THF) | Moderate to High | Cyclic ether, good H-bond acceptor, lower polarity than acetone. | |

| Polar Protic | Methanol | Very High | Donates and accepts hydrogen bonds, strong interaction with the aniline and ether groups. |

| Ethanol | Very High | Similar to methanol, excellent for solvating polar functional groups. | |

| Isopropanol (IPA) | High | Slightly less polar than ethanol, but still a very effective protic solvent. | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | High | Effective at dissolving moderately polar compounds; interacts well with the aromatic ring.[1] |

| Chloroform | High | Similar to DCM, a common solvent for many organic solids.[1] | |

| Toluene | Moderate | Aromatic solvent, interacts well with the phenyl ring via π-π stacking, but less effective at solvating polar groups. | |

| Diethyl Ether | Moderate | Low polarity, but the ether can act as a hydrogen bond acceptor. | |

| Heptane / Hexane | Very Low | Aliphatic hydrocarbons lacking polarity and H-bonding capability. Unfavorable interactions. |

Disclaimer: This table represents a scientifically grounded prediction. The classifications must be confirmed by the experimental protocol outlined in Section 5.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, two types of solubility are commonly measured:

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached between the dissolved and solid states.[2] This value is crucial for formulation and process chemistry.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method used in early drug discovery to quickly flag compounds with potential solubility issues.

For the purpose of building a definitive solubility profile for process development and formulation, this guide focuses exclusively on the determination of thermodynamic solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

This protocol describes the definitive shake-flask method, which is the most reliable approach for determining the thermodynamic solubility of a crystalline compound. The protocol is designed to be self-validating by incorporating essential controls.

Materials and Equipment

-

3-Fluoro-4-(2-methoxyethoxy)aniline (crystalline solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC-UV or a gravimetric analysis setup (drying oven, desiccator)

Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Slurry:

-

Accurately weigh an excess amount of 3-Fluoro-4-(2-methoxyethoxy)aniline (e.g., 20-30 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial. Prepare each solvent experiment in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries for a minimum of 24 hours. For compounds that may have stable polymorphs, extending this to 48 or 72 hours is recommended to ensure true equilibrium is reached.

-

Expert Insight (Causality): Agitation ensures continuous interaction between the solid and the solvent, maximizing the rate of dissolution. A long equilibration time is critical to ensure the system reaches a thermodynamic minimum, which includes not only saturation but also potential conversion to the most stable crystalline form.

-

-

Phase Separation (Critical Step):

-

Remove vials from the shaker and let them stand for 1-2 hours to allow the bulk of the solid to sediment.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Carefully draw the supernatant into a syringe. Avoid disturbing the pelleted solid at the bottom.

-

Attach a chemically resistant syringe filter (0.22 µm PTFE is ideal for organic solvents) and discard the first few drops to saturate any binding sites on the filter membrane.

-

Filter the remaining supernatant into a clean, labeled collection vial. The resulting solution should be perfectly clear.

-

Expert Insight (Trustworthiness): This multi-step separation process (sedimentation, centrifugation, and filtration) is a self-validating system. It minimizes the risk of transferring microscopic solid particles into the final sample, which would artificially inflate the measured solubility. Under-estimation can occur if the compound adsorbs to the filter, which can be checked with recovery studies.

-

-

Quantification:

-

Method A: Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, clean, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Place the dish in a drying oven at a temperature well below the compound's boiling/decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator before final weighing.

-

Calculation: Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate used.

-

-

Method B: HPLC-UV Analysis:

-

Create a calibration curve using standard solutions of 3-Fluoro-4-(2-methoxyethoxy)aniline of known concentrations in the same solvent.

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV.

-

Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to get the final solubility value.

-

Expert Insight (Expertise): HPLC is preferred for its high sensitivity and specificity, especially for lower solubility values. It also allows for a simultaneous purity check of the dissolved compound. The gravimetric method is simpler but requires higher solubility and a non-volatile solute.

-

-

-

Post-Experiment Validation (Optional but Recommended):

-

Recover the remaining solid from the equilibration vial.

-

Analyze its crystal form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Compare this to the starting material to confirm that no phase transformation occurred during the experiment, which would change the solubility value.

-

Safety & Handling

While a specific, verified Safety Data Sheet (SDS) for 3-Fluoro-4-(2-methoxyethoxy)aniline was not located in public databases, its structure as a substituted aniline warrants careful handling. Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling the compound and organic solvents.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Work

This guide establishes the theoretical foundation and a practical, robust methodology for determining the solubility profile of 3-Fluoro-4-(2-methoxyethoxy)aniline. The provided shake-flask protocol, when executed with care, will yield reliable, thermodynamically relevant data essential for informed decision-making in drug development. It is strongly recommended that researchers use this framework to generate a comprehensive dataset covering a range of pharmaceutically relevant solvents and temperatures. This data will be invaluable for guiding future process optimization, formulation strategies, and ensuring the successful progression of drug candidates derived from this important chemical intermediate.

References

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxyaniline.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.

- BenchChem. (n.d.). 3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride.

- Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxyaniline.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-4-(trifluoromethoxy)aniline.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dehghani, F., & Liyana-Arachchi, T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- Merck Millipore. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1160622-92-3, 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- BenchChem. (n.d.). Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline | 461-82-5.

Sources

In-Depth Technical Guide: Mechanism of Action of 3-Fluoro-4-(2-methoxyethoxy)aniline Derivatives as Kinase Inhibitors

Introduction: The Strategic Importance of the Fluorinated Aniline Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The 3-fluoro-4-(2-methoxyethoxy)aniline scaffold has emerged as a valuable building block in the design of such inhibitors. While not a therapeutic agent in itself, this aniline derivative offers a unique combination of physicochemical properties that are advantageous for molecular recognition by kinase active sites. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the 2-methoxyethoxy group can improve solubility and pharmacokinetic properties.[1]

This guide will provide an in-depth exploration of the mechanism of action of derivatives incorporating this scaffold, focusing on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. To provide a concrete and well-documented framework, we will use the 4-anilinoquinazoline class of inhibitors as a representative example. The principles discussed are directly applicable to hypothetical or novel inhibitors synthesized from the 3-fluoro-4-(2-methoxyethoxy)aniline building block. We will delve into the molecular interactions, the downstream cellular consequences of target inhibition, and the validated experimental protocols used to characterize this mechanism.

Core Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

Derivatives built upon the 3-fluoro-4-(2-methoxyethoxy)aniline scaffold are frequently designed to function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR-2.[2] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily driven by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells.[3][4]

Molecular Target: VEGFR-2 Kinase Domain

The intracellular domain of VEGFR-2 contains a catalytic kinase domain responsible for signal transduction. Upon VEGF binding, VEGFR-2 dimerizes, leading to the autophosphorylation of specific tyrosine residues within this domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability.[5][6]

Anilinoquinazoline-based inhibitors, which can be synthesized from our core scaffold, target the ATP-binding pocket within the VEGFR-2 kinase domain. The general pharmacophoric features of these inhibitors include:

-

A heterocyclic ring system (e.g., quinazoline) that anchors the molecule in the adenine-binding region of the ATP pocket.[1][7]

-

An aniline moiety that extends into a deeper hydrophobic pocket, where substitutions on the ring, such as the fluoro and methoxyethoxy groups, can form critical interactions that determine potency and selectivity.[1][2]

The inhibitor occupies the space normally taken by ATP, thereby preventing the phosphorylation of the kinase and blocking the initiation of downstream signaling.

Downstream Signaling Consequences of VEGFR-2 Inhibition

By blocking VEGFR-2 autophosphorylation, these inhibitors effectively shut down the key signaling pathways that drive angiogenesis.[3][6] The two primary cascades affected are:

-

The PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. Inhibition of VEGFR-2 prevents the activation of PI3K and subsequent phosphorylation of Akt, leading to decreased cell survival and an increase in apoptosis.[6]

-

The PLCγ/PKC/MAPK (ERK) Pathway: This cascade is a major driver of endothelial cell proliferation and migration. By blocking VEGFR-2, the activation of Phospholipase C gamma (PLCγ) is prevented, which in turn blocks the activation of Protein Kinase C (PKC) and the downstream MAPK/ERK signaling cascade, resulting in reduced cell division.[6]

The collective effect of inhibiting these pathways is a potent anti-angiogenic response, starving the tumor of the blood supply necessary for its growth and dissemination.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Validation and Characterization

A rigorous, multi-step experimental workflow is essential to confirm the mechanism of action for a novel derivative. This process serves to validate the target engagement, quantify potency, and characterize the cellular effects.

Workflow for Mechanism of Action Studies

Caption: Experimental workflow for validating a VEGFR-2 inhibitor.

Detailed Experimental Protocols

Biochemical VEGFR-2 Kinase Activity Assay

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant VEGFR-2 kinase in a cell-free system. The Kinase-Glo™ assay, for example, measures the amount of ATP remaining in the reaction; a potent inhibitor will result in less ATP being consumed, leading to a higher luminescent signal.[8]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a serial dilution of the 3-fluoro-4-(2-methoxyethoxy)aniline derivative (e.g., from 100 µM to 1 pM) in a suitable buffer (e.g., 1% DMSO).

-

Reaction Setup: In a 96-well plate, add recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Add Kinase-Glo™ reagent, which contains luciferase and its substrate. This will lyse the kinase and measure the remaining ATP.

-

Measurement: After a brief incubation (e.g., 10 minutes), measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are treated with the test compound. A reduction in the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan indicates decreased cell proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the cellular IC50.

Western Blot for Phospho-VEGFR-2 and Downstream Targets

Principle: This technique is used to detect the phosphorylation status of specific proteins, providing direct evidence of kinase inhibition within a cellular context. A decrease in the phosphorylated form of VEGFR-2 (p-VEGFR-2) and downstream proteins like ERK (p-ERK) upon compound treatment confirms on-target activity.[9][10]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture HUVECs to near-confluence. Starve the cells (serum-free media) for several hours, then pre-treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for 1-2 hours.

-

Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

-

Incubate with a primary antibody specific for p-VEGFR-2 (Tyr1175), total VEGFR-2, p-ERK, or total ERK overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to demonstrate a dose-dependent inhibition of signaling.

Endothelial Cell Tube Formation Assay

Principle: This is a functional assay that models the later stages of angiogenesis, where endothelial cells form capillary-like structures. Anti-angiogenic compounds will inhibit this process.[11][12]

Step-by-Step Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel® or a similar extracellular matrix gel) and allow it to solidify.

-

Cell Seeding and Treatment: Seed HUVECs onto the matrix-coated plate in the presence of a serial dilution of the test compound.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Staining and Imaging: Stain the cells with a viability dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

-

Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops. A potent inhibitor will show a significant, dose-dependent reduction in these parameters.

Data Summary and Interpretation

The data generated from these assays provide a comprehensive profile of the inhibitor's mechanism of action.

| Assay Type | Parameter Measured | Typical Result for Potent Inhibitor | Interpretation |

| Biochemical Kinase Assay | IC50 (nM) | Low nM range (e.g., 1-100 nM)[13] | Direct, potent inhibition of the kinase enzyme. |

| Cellular Proliferation Assay | IC50 (µM) | Low µM range (e.g., 0.1-5 µM)[14] | Inhibition of cell growth, confirming cell permeability and on-target effect. |

| Western Blot Analysis | p-VEGFR-2 / Total VEGFR-2 Ratio | Dose-dependent decrease | Direct evidence of target engagement and inhibition in a cellular context. |

| Tube Formation Assay | % Inhibition of Tube Length | Significant inhibition at concentrations near the cellular IC50 | Confirms the functional anti-angiogenic effect of the compound. |

Conclusion

The 3-fluoro-4-(2-methoxyethoxy)aniline scaffold represents a strategically important starting point for the development of potent and selective kinase inhibitors. As demonstrated through the example of 4-anilinoquinazoline VEGFR-2 inhibitors, derivatives of this scaffold can effectively block the ATP-binding site of the kinase, leading to the abrogation of downstream pro-angiogenic signaling pathways. The integrated experimental workflow detailed in this guide provides a robust framework for confirming this mechanism of action, from initial biochemical characterization to functional cellular validation. The insights gained from such studies are critical for the rational design and advancement of the next generation of targeted cancer therapeutics.

References

-

Discovery of new VEGFR-2 inhibitors based on bis([1][7][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2017). ResearchGate. Available at: [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (Date N/A). OncoTargets and Therapy. Available at: [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (Date N/A). Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. (2022). Bioorganic Chemistry. Available at: [Link]

-

Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. (2016). Letters in Drug Design & Discovery. Available at: [Link]

-

Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

-

Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. (2023). Bioorganic Chemistry. Available at: [Link]

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (Date N/A). Seminars in Thrombosis and Hemostasis. Available at: [Link]

-

VEGFA-VEGFR2 signaling. (Date N/A). PubChem. Available at: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (Date N/A). BPS Bioscience. Available at: [Link]

-

VEGFR-2 inhibition of the most active compounds compared to the reference drug. (Date N/A). ResearchGate. Available at: [Link]

-

Signaling pathways of VEGFR-2. (Date N/A). ResearchGate. Available at: [Link]

-

Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). Cancer Gene Therapy. Available at: [Link]

-

Angiogenesis Assay Service for Drug Discovery. (Date N/A). Reaction Biology. Available at: [Link]

-

VEGFA-VEGFR2 Pathway. (Date N/A). Reactome. Available at: [Link]

-

Vascular Endothelial Growth Factor Expression and Signaling in the Lens. (2008). Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. (2023). Cancer Research. Available at: [Link]

-

The western blot analysis of EGFR, pEGFR, and VEGFR-2 expressions after... (Date N/A). ResearchGate. Available at: [Link]

-

Angiogenesis Assay. (Date N/A). Cell Biolabs, Inc.. Available at: [Link]

-

VEGFR-2 conformational switch in response to ligand binding. (2016). eLife. Available at: [Link]

Sources

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Angiogenesis Assay [cellbiolabs.com]

- 13. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and MSDS for 3-Fluoro-4-(2-methoxyethoxy)aniline

An In-depth Technical Guide to the Safety, Handling, and Risk Assessment of 3-Fluoro-4-(2-methoxyethoxy)aniline

Foreword: A Note on Prudent Practice with Novel Chemical Entities

This guide is therefore constructed on the foundational principle of prudent laboratory practice: treat all compounds of unknown toxicity as potentially hazardous. The information herein is synthesized from an analysis of the compound's chemical class—substituted anilines—and authoritative safety data for structurally analogous chemicals. The causality behind each recommendation is explained to empower the user to make informed safety decisions, not just follow a checklist. This document serves as a framework for risk assessment and safe handling, not as a replacement for a substance-specific, legally mandated SDS.

Hazard Identification: An Analysis of the Anilino Pharmacophore

3-Fluoro-4-(2-methoxyethoxy)aniline belongs to the aniline family. Aniline and its derivatives are notorious for their systemic toxicity, primarily targeting the blood, with potential effects on the liver, kidneys, and genetic material.[2][3] The primary mechanism of acute aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.

Given its structure, we must assume that 3-Fluoro-4-(2-methoxyethoxy)aniline presents similar hazards. The routes of exposure are critical; anilines are readily absorbed through the skin, as well as via inhalation and ingestion.[3]

Table 1: Comparative GHS Hazard Profile of Structurally Related Anilines

To construct a probable hazard profile, the GHS classifications for several fluorinated and substituted anilines are presented below. This comparative analysis strongly suggests that our target compound should be handled as, at minimum, acutely toxic, a skin/eye irritant, and a potential organ toxin with repeated exposure.

| Compound | GHS Hazard Statements | Source |

| 4-(Trifluoromethoxy)aniline | H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH373: May cause damage to organs through prolonged or repeated exposure | [4] |

| 3-Fluoro-4-(trifluoromethoxy)aniline | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [5] |

| Aniline (General) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH317: May cause an allergic skin reactionH318: Causes serious eye damageH341: Suspected of causing genetic defectsH351: Suspected of causing cancerH372: Causes damage to organs (Blood) through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | [2][3][6] |

| 4-(Difluoromethoxy)aniline | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritation | [7] |

Based on this data, the logical and safe course of action is to handle 3-Fluoro-4-(2-methoxyethoxy)aniline as a substance with a high degree of acute toxicity and other significant health risks.

Comprehensive Handling Protocol: A Self-Validating System

The following protocol is designed as a self-validating system. Each step is included to mitigate a specific, identified risk based on the anticipated hazard profile of a toxic aniline derivative.

Engineering Controls: The Primary Barrier

All work involving 3-Fluoro-4-(2-methoxyethoxy)aniline, from weighing solids to conducting reactions and workups, must be performed inside a certified chemical fume hood.[4][6] This is non-negotiable. The rationale is to prevent inhalation of any vapors or aerosols, which is a primary route of exposure for toxic anilines.[3][7] The fume hood also provides containment in the event of an accidental spill.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent dermal and ocular exposure. As anilines can be fatal upon skin contact, the choice of gloves is critical.[8][4]

-

Hand Protection: Double-gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashing, chemical splash goggles should be worn.[8]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling the compound during a typical laboratory synthesis workflow.

Caption: Experimental workflow for handling toxic aniline derivatives.

Emergency Procedures: A Logic-Based Response

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response

-

Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while simultaneously flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][4] Inform emergency personnel that the exposure involved a potentially highly toxic aniline derivative.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[8][7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[9][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][7]

The following decision tree illustrates the emergency response protocol.

Caption: Decision tree for emergency response to chemical exposure.

Spill Response

For a small spill inside a fume hood:

-

Ensure personal protective equipment is appropriate.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Wipe the area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

-

Do not allow the spill or cleaning materials to enter drains.[10]

For a large spill or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a locked cabinet or an area accessible only to authorized personnel, segregated from strong oxidizing agents and acids.[3][4]

-

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, state, and federal regulations.[8] Consult your institution's EHS department for specific guidance.

Physical and Chemical Properties (Inferred)

While specific data is unavailable for the target compound, we can infer certain properties based on its structure and related molecules.

Table 2: Inferred and Known Properties of 3-Fluoro-4-(2-methoxyethoxy)aniline and Analogs

| Property | Value (3-Fluoro-4-(2-methoxyethoxy)aniline) | Value (Analog: 3-Fluoro-4-morpholinoaniline) | Source |

| Molecular Formula | C9H12FNO2 | C10H13FN2O | N/A |

| Molecular Weight | ~185.2 g/mol (Calculated) | 196.22 g/mol | [11] |

| Appearance | Expected to be a liquid or low-melting solid | Off-white to pale beige powder | [11] |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, chloroform) | Soluble in ethanol, chloroform, dichloromethane | [1] |

| Storage Temperature | Cool, dry place (e.g., 2-8°C recommended for similar anilines) | N/A |

Conclusion

The safe handling of 3-Fluoro-4-(2-methoxyethoxy)aniline requires a conservative and informed approach. By understanding the inherent hazards of the aniline chemical class, implementing robust engineering controls and PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this valuable synthetic intermediate. Always prioritize safety and consult your institution's EHS professionals when in doubt.

References

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

LSP. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride | 1160622-92-3 | Benchchem [benchchem.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for the N-alkylation of 3-Fluoro-4-(2-methoxyethoxy)aniline

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the N-alkylation of 3-Fluoro-4-(2-methoxyethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical and high-value chemical compounds. Recognizing the nuanced reactivity of this substituted aniline, this document outlines two robust and highly efficient synthetic strategies: Reductive Amination and Direct Alkylation via Hydrogen-Borrowing Catalysis. Each section offers a deep dive into the mechanistic underpinnings, key parameter optimization, and step-by-step experimental procedures. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in drug development and process chemistry.

Introduction: Strategic Importance and Synthetic Considerations

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific substrate, 3-Fluoro-4-(2-methoxyethoxy)aniline, presents a unique synthetic challenge due to its electronic and steric properties. The fluorine atom at the 3-position acts as a weak electron-withdrawing group, slightly diminishing the nucleophilicity of the amine. Conversely, the 4-(2-methoxyethoxy) group is electron-donating, which helps to counterbalance this effect. A critical challenge in the N-alkylation of primary anilines is achieving selective mono-alkylation, as the resulting secondary amine is often more nucleophilic than the starting material, leading to the formation of undesired tertiary amines.[1]

This guide provides detailed protocols for two distinct and effective methodologies that address the challenge of selective mono-alkylation for this substrate:

-

Reductive Amination: A highly reliable and selective method for forming secondary amines from primary amines and carbonyl compounds.[2]

-

Direct Alkylation with Alcohols: An atom-economical approach that utilizes alcohols as alkylating agents, often facilitated by transition-metal catalysts in what is known as a "hydrogen-borrowing" or "auto-transfer hydrogen" methodology.[3]

Method 1: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, offering excellent control over the degree of alkylation.[1] The reaction proceeds in a one-pot fashion by forming an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[4] The choice of a mild reducing agent that selectively reduces the imine in the presence of the unreacted carbonyl compound is crucial for the success of this method.[1]

Rationale and Advantages

The primary advantage of reductive amination is the prevention of over-alkylation. The reaction conditions are typically mild, and the methodology tolerates a wide variety of functional groups.[5] For the target aniline, this method allows for the introduction of a diverse range of alkyl groups by simply varying the aldehyde or ketone used.

Mechanistic Overview

The reaction pathway for reductive amination is a two-step process occurring in a single pot:

-

Imine Formation: The aniline nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (or iminium ion under acidic conditions). This step is typically reversible and often acid-catalyzed.

-

Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to yield the final N-alkylated aniline.

Caption: Reductive Amination Workflow.

Experimental Protocol: N-alkylation with Isovaleraldehyde

This protocol describes the synthesis of N-(3-methylbutyl)-3-fluoro-4-(2-methoxyethoxy)aniline.

Materials:

-

3-Fluoro-4-(2-methoxyethoxy)aniline (1.0 eq)

-

Isovaleraldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic acid (catalytic, ~5% v/v of solvent)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-4-(2-methoxyethoxy)aniline (1.0 eq) and the chosen solvent (DCM or DCE, approximately 0.2 M concentration).

-

Add isovaleraldehyde (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary Table for Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Cyclopentanone | NaBH(OAc)₃ | DCE | 25 | 16 | 85-95 |

| Propanal | NaBH₃CN | MeOH | 25 | 12 | 80-90 |

| Acetone | NaBH(OAc)₃ | DCM | 25 | 24 | 75-85 |

| Benzaldehyde | H₂ (balloon), Pd/C | EtOH | 25 | 8 | 90-98 |

Method 2: Direct N-Alkylation with Alcohols

Direct N-alkylation using alcohols as alkylating agents is a highly atom-economical and environmentally benign strategy.[6] This transformation is typically catalyzed by transition metals (e.g., Ru, Ir, Co, Cu) and proceeds via a "borrowing hydrogen" mechanism.[7] More recently, metal-free approaches using visible-light photoredox catalysis have emerged as a milder alternative.[8]

Rationale and Advantages

This method avoids the pre-oxidation of alcohols to aldehydes and the use of stoichiometric organometallic or halide reagents. The only byproduct is water, making it a green chemical process.[7] The substrate scope for both the aniline and the alcohol is generally broad.

Mechanistic Overview: Borrowing Hydrogen Catalysis

The catalytic cycle can be summarized in three key stages:

-

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde in situ.

-

Condensation: The aniline condenses with the newly formed aldehyde to generate an imine, releasing a molecule of water.

-

Reduction: The metal hydride species, formed in the first step, returns the hydrogen by reducing the imine to the final secondary amine and regenerating the active catalyst.

Caption: Borrowing Hydrogen Catalytic Cycle.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol

Materials:

-

3-Fluoro-4-(2-methoxyethoxy)aniline (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

[Ru(p-cymene)Cl₂]₂ (2.5 mol%)

-

A suitable phosphine ligand (e.g., Xantphos) (5.5 mol%)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Toluene (anhydrous)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (2.5 mol%), the phosphine ligand (5.5 mol%), and potassium tert-butoxide (1.2 eq).

-

Add anhydrous toluene, followed by 3-Fluoro-4-(2-methoxyethoxy)aniline (1.0 eq) and benzyl alcohol (1.1 eq).

-

Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired N-benzylated aniline.

Data Summary Table for Direct Alkylation with Alcohols

| Alkylating Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1-Butanol | CoNx@NC[5] | t-BuOK | Toluene | 140 | 75-85 |

| Ethanol | Cu-Chromite[3] | K₂CO₃ | o-Xylene | 110 | 70-80 |

| 4-Hydroxybutan-2-one | NH₄Br (Visible Light)[8] | None | Hexane | 25 | 80-95 |

| Cyclohexylmethanol | [Ru]-complex[9] | t-BuOK | Toluene | 110 | 85-95 |

General Considerations for Synthesis and Purification

-

Monitoring Reaction Progress: For both methodologies, thin-layer chromatography (TLC) is an effective tool for monitoring the consumption of the starting aniline. A suitable stain, such as potassium permanganate or ceric ammonium molybdate, can be used for visualization. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

-

Purification: The N-alkylated products, being secondary amines, may exhibit some streaking on silica gel columns. To mitigate this, the eluent can be doped with a small amount of triethylamine (~0.5-1%).

-

Characterization: The structure of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Royal Society of Chemistry Publishing. Available at: [Link]

-

Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

- Process for the selective alkylation of an aniline. Google Patents.

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Institutes of Health. Available at: [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

-

Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. ResearchGate. Available at: [Link]

-

Emerging Strategies in N‐Fluoroalkylation: Recent Progress. ResearchGate. Available at: [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of perfluoroalkylene dianilines. NASA Technical Reports Server. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

-

N-Alkylation of Amines for the Synthesis of Potential Antiviral Agents: A Structural Modification Approach. ResearchGate. Available at: [Link]

-

Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. Royal Society of Chemistry Publishing. Available at: [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

-

Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. tsijournals.com [tsijournals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: The Strategic Application of 3-Fluoro-4-(2-methoxyethoxy)aniline in the Synthesis of Kinase Inhibitor Scaffolds

Introduction: The Value Proposition of a Fluorinated Aniline Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and ether functionalities into drug candidates is a well-established approach to fine-tune pharmacokinetic and pharmacodynamic properties. 3-Fluoro-4-(2-methoxyethoxy)aniline is a key building block that offers a unique combination of these features. The presence of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, while the methoxyethoxy side chain can improve solubility and modulate protein-ligand interactions. These attributes make it a valuable starting material for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology with tyrosine kinase inhibitors (TKIs).

The synthesis of many TKIs, such as Lapatinib and Erlotinib, often involves the construction of a core heterocyclic scaffold, like a quinazoline ring, which is then functionalized with a substituted aniline derivative.[1][2] This document provides a detailed protocol for a key step in the synthesis of a quinazoline-based intermediate, demonstrating the utility of 3-Fluoro-4-(2-methoxyethoxy)aniline in this context.

Core Application: Synthesis of a Quinazoline-Based Kinase Inhibitor Intermediate

The following protocol details the synthesis of a key intermediate, N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine , through a nucleophilic aromatic substitution (SNAr) reaction. This intermediate is a versatile precursor for further functionalization, such as through Suzuki or Sonogashira couplings, to generate a library of potent kinase inhibitors.[3]

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of 3-Fluoro-4-(2-methoxyethoxy)aniline with a pre-functionalized quinazoline core. This approach is common in the synthesis of complex APIs, allowing for the late-stage introduction of key structural motifs.[4][]

Caption: Synthetic workflow for the preparation of a key kinase inhibitor intermediate.

Mechanistic Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack by the aniline. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of a chloride ion to restore aromaticity.

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol

Objective: To synthesize N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Fluoro-4-(2-methoxyethoxy)aniline | ≥98% | Commercial | Store at 2-8°C.[6] |

| 4-Chloro-6-iodoquinazoline | ≥97% | Commercial | Moisture sensitive. |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercial | Corrosive. |

| Isopropanol (IPA) | Anhydrous | Commercial | Flammable. |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Reflux condenser | - | - | - |

| Magnetic stirrer and hotplate | - | - | - |

| Buchner funnel and filter paper | - | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercial | - |

Safety Precautions

-

3-Fluoro-4-(2-methoxyethoxy)aniline: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]

-

4-Chloro-6-iodoquinazoline: Handle in a well-ventilated area. Avoid breathing dust.

-

DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a certified fume hood.[7]

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-iodoquinazoline (10.0 g, 34.4 mmol, 1.0 eq).

-

Addition of Reactants: Add anhydrous isopropanol (100 mL) to the flask. Begin stirring to form a suspension. Add 3-Fluoro-4-(2-methoxyethoxy)aniline (6.7 g, 36.1 mmol, 1.05 eq) to the suspension.

-

Base Addition: Add Diisopropylethylamine (DIPEA) (7.2 mL, 41.3 mmol, 1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product should have a lower Rf value than the starting materials.

-

Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold isopropanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum at 50°C for 12 hours to yield N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine as a solid.

Expected Results

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >98% |

| Molecular Formula | C17H15FIN3O2 |

| Molecular Weight | 439.23 g/mol |

Conclusion and Future Directions

The successful synthesis of N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine demonstrates the utility of 3-Fluoro-4-(2-methoxyethoxy)aniline as a valuable building block in the preparation of complex API scaffolds. The protocol provided is robust and scalable, making it suitable for drug development campaigns.[8] The resulting intermediate is primed for further elaboration at the 6-position via cross-coupling reactions, enabling the synthesis of a diverse range of potential kinase inhibitors for further biological evaluation.[9][10]

References

- Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. (2013). Journal of Medicinal Chemistry.

- Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research.

- Aniline derivatives, their preparation and their therapeutic application. (2013).

- Process for the preparation of erlotinib. (2016).

- Process for the preparation of lapatinib. (2014).

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

- Webb, T. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

- A NOVEL PROCESS FOR PREPARATION OF PAZOPANIB HYDROCHLORIDE. (2021).

- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2015). Molecules.